molecular formula C17H12BrClN2O2S B3206208 N-(4-bromophenyl)-2-((5-(3-chlorophenyl)oxazol-2-yl)thio)acetamide CAS No. 1040665-85-7

N-(4-bromophenyl)-2-((5-(3-chlorophenyl)oxazol-2-yl)thio)acetamide

Cat. No. B3206208
CAS RN: 1040665-85-7
M. Wt: 423.7 g/mol
InChI Key: MUZUIFNCHJYMKO-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((5-(3-chlorophenyl)oxazol-2-yl)thio)acetamide, also known as BCOAT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCOAT is a thioacetamide derivative that contains an oxazole ring and a bromophenyl group.

Mechanism of Action

The exact mechanism of action of N-(4-bromophenyl)-2-((5-(3-chlorophenyl)oxazol-2-yl)thio)acetamide is not fully understood. However, it has been proposed that this compound exerts its antitumor effects by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, this compound has been shown to reduce the levels of reactive oxygen species and lipid peroxidation products.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-bromophenyl)-2-((5-(3-chlorophenyl)oxazol-2-yl)thio)acetamide is its broad-spectrum antitumor activity. It has been found to be effective against various types of cancer cells. Additionally, this compound has been shown to have low toxicity in animal models. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(4-bromophenyl)-2-((5-(3-chlorophenyl)oxazol-2-yl)thio)acetamide. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Another area of research is the investigation of the molecular targets of this compound and its mechanism of action. Additionally, the potential use of this compound in combination with other anticancer agents is an area of interest. Finally, the development of this compound-based drug delivery systems is an area of research that has the potential to improve the efficacy and specificity of this compound as a therapeutic agent.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in cancer, inflammation, and oxidative stress. Its antitumor, anti-inflammatory, and antioxidant properties make it an attractive candidate for further research. The synthesis method of this compound is relatively simple, and its structure has been confirmed through various spectroscopic techniques. Although there are some limitations to its use in lab experiments, the development of this compound analogs and drug delivery systems has the potential to overcome these limitations. Overall, this compound is a compound that warrants further investigation for its potential therapeutic applications.

Scientific Research Applications

N-(4-bromophenyl)-2-((5-(3-chlorophenyl)oxazol-2-yl)thio)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. This compound has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. It has also been found to reduce inflammation in animal models of arthritis and colitis. Additionally, this compound has been shown to scavenge free radicals and protect cells from oxidative damage.

properties

IUPAC Name

N-(4-bromophenyl)-2-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClN2O2S/c18-12-4-6-14(7-5-12)21-16(22)10-24-17-20-9-15(23-17)11-2-1-3-13(19)8-11/h1-9H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZUIFNCHJYMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN=C(O2)SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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